DC-5163 is a novel small molecule compound identified as an inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment. The synthesis of DC-5163 was conducted by MedChemExpress in Shanghai, China, achieving a purity of 95% or higher .
DC-5163 is classified as a biochemical inhibitor targeting GAPDH, which plays a crucial role in cellular metabolism and energy production. By inhibiting this enzyme, DC-5163 disrupts the glycolytic pathway, leading to reduced energy supply for rapidly proliferating cancer cells . The compound has been studied primarily in the context of breast cancer cell lines, demonstrating its potential efficacy against various cancer types .
The synthesis of DC-5163 involved several steps, focusing on the optimization of reaction conditions to achieve high purity and yield. Although specific details of the synthetic route are not disclosed in the literature, common methods for synthesizing similar compounds include:
The compound's synthesis is critical for ensuring its effectiveness and safety in biological applications .
These structural analyses are essential for understanding how DC-5163 inhibits GAPDH activity .
DC-5163 primarily functions through its interaction with GAPDH, leading to the inhibition of its enzymatic activity. The chemical reaction can be summarized as follows:
This inhibition results in decreased conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, effectively blocking the glycolytic pathway. This mechanism is significant in cancer biology, where altered metabolism is a hallmark of tumor growth .
The mechanism by which DC-5163 exerts its effects involves several key processes:
While specific physical properties such as melting point or solubility are not extensively documented for DC-5163, general characteristics can be inferred from similar compounds:
Chemical properties include stability under physiological conditions and reactivity with biological targets like GAPDH. These properties are critical for assessing the compound's suitability for therapeutic applications .
DC-5163 shows promise primarily in cancer research due to its ability to inhibit glycolysis and induce apoptosis in tumor cells. Potential applications include:
The ongoing studies aim to elucidate further the therapeutic potential of DC-5163 and its effectiveness across different cancer models .
Cancer cells exhibit metabolic reprogramming characterized by heightened glucose uptake and lactate production, even under oxygen-sufficient conditions. This phenomenon, known as the Warburg effect or aerobic glycolysis, supports rapid proliferation by providing biosynthetic intermediates and reducing oxidative stress. Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a central glycolytic enzyme, catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, linking glycolysis to NADH production and ATP synthesis. GAPDH overexpression is a hallmark of multiple malignancies—including breast, lung, pancreatic, kidney, colon, and esophageal cancers—where it drives proliferation, inflammation, and metastasis [1] [9]. Critically, cancer cells exhibit greater dependence on GAPDH than normal cells due to their reliance on glycolytic ATP production. Inhibiting GAPDH disrupts energy metabolism selectively in tumors, making it a compelling therapeutic target [1] [2].
Table 1: GAPDH Overexpression in Human Cancers
Cancer Type | Clinical Significance | Reference |
---|---|---|
Breast Cancer | Correlates with tumor aggressiveness and poor prognosis | [1] |
Lung Cancer | Associated with increased glucose uptake and proliferation | [1] |
Pancreatic Cancer | Linked to metastasis and treatment resistance | [1] |
Renal Cell Carcinoma | Overexpression drives ATP production and cell survival | [1] |
DC-5163 (chemical name: 3-(benzyl-N-[3-chloro-4-methoxyphenyl] imidazolidine-1-carbothioamide) is a small-molecule inhibitor identified through docking-based virtual screening of 300,000 compounds from the ChemDiv and SPECS databases. It binds GAPDH with high affinity, exhibiting an IC₅₀ of 176.3 nM in biochemical assays and a dissociation constant (Kd) of 3.192 μM in microscale thermophoresis experiments [1] [6] [10]. Functionally, DC-5163:
Unlike legacy GAPDH inhibitors like koningic acid (KA) or 3-bromopyruvate (3-BrPA), DC-5163 shows selective cytotoxicity toward cancer cells while sparing normal epithelial cells (e.g., MCF-10A) [3] [4]. This selectivity stems from cancer cells’ heightened dependence on aerobic glycolysis.
Table 2: Comparison of DC-5163 with Legacy GAPDH Inhibitors
Inhibitor | Mechanism | Cancer Selectivity | Limitations | |
---|---|---|---|---|
DC-5163 | Competitive GAPDH inhibition | High (epithelial tumors) | Under preclinical evaluation | |
Koningic Acid (KA) | Competitive inhibition | Moderate | DNA breakage; off-target polymerase effects | [1] |
3-Bromopyruvate | Alkylation of thiol groups | Low | Nonspecific toxicity; side effects | [1] |
The Warburg effect describes cancer cells’ preference for glycolysis over oxidative phosphorylation for ATP generation, despite adequate oxygen. This metabolic reprogramming is orchestrated by oncogenes (e.g., MYC, RAS) and hypoxia-inducible factors (HIFs), which upregulate glycolytic enzymes like GAPDH, hexokinase, and PKM2 [9]. Key implications include:
DC-5163 exploits this framework by targeting GAPDH-dependent NADH production, which is indispensable for glycolytic ATP in tumors. In vivo, DC-5163-treated xenografts show reduced ¹⁸F-FDG (glycolysis) and ¹⁸F-FLT (proliferation) uptake on PET/CT, confirming on-target suppression of the Warburg effect [2] [7]. This positions DC-5163 as a paradigm-shifting agent in metabolism-targeted oncology.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2